![molecular formula C6H8BrNO B1587775 Pyridinium, 3-hydroxy-1-methyl-, bromide CAS No. 31034-86-3](/img/structure/B1587775.png)
Pyridinium, 3-hydroxy-1-methyl-, bromide
Overview
Description
Pyridinium, 3-hydroxy-1-methyl-, bromide is a chemical compound with the molecular formula C6H8NOBr. It is commonly known as pyridoxine bromide, and it is a derivative of vitamin B6. Pyridoxine bromide is widely used in scientific research due to its unique properties, such as its ability to act as a coenzyme in many biochemical reactions.
Scientific Research Applications
Synthetic Routes and Reactivity
Pyridinium salts, including 3-hydroxy-1-methylpyridinium bromide, are utilized for their diverse synthetic routes and reactivity. They serve as intermediates in the synthesis of complex organic compounds. Their structural versatility allows for the creation of a wide array of derivatives, which can be tailored for specific reactions or as catalysts in organic synthesis .
Pyridinium Ionic Liquids
These salts are integral in the formation of pyridinium-based ionic liquids. Ionic liquids have remarkable properties such as low volatility, high thermal stability, and good solvating abilities, making them suitable for various applications, including green chemistry, electrochemistry, and as solvents for chemical reactions .
Biological Activity
3-hydroxy-1-methylpyridinium bromide exhibits significant biological activity. It has been studied for its antimicrobial properties against various pathogens. Additionally, it shows potential as an anti-cancer agent, providing a pathway for the development of new therapeutic drugs .
Anti-Malarial and Anti-Cholinesterase Inhibitors
This compound is also researched for its anti-malarial effects, which could lead to new treatments for malaria. Moreover, its role as an anti-cholinesterase inhibitor suggests its use in treating conditions like myasthenia gravis and as a pre-exposure antidote to chemical warfare agents .
Materials Science
In materials science, pyridinium salts are used to modify surface properties and create functional materials. They can be employed in the development of advanced materials with specific electronic, optical, or mechanical properties .
Gene Delivery
The compound’s ability to form complexes with DNA makes it a candidate for gene delivery systems. It can potentially be used to transport genetic material into cells, which is a critical step in gene therapy and genetic engineering research .
Mechanism of Action
Target of Action
The primary target of Pyridinium, 3-hydroxy-1-methyl-, bromide is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine at the neuromuscular junction .
Mode of Action
Pyridinium, 3-hydroxy-1-methyl-, bromide: acts as a reversible inhibitor of acetylcholinesterase . By binding to this enzyme, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the neuromuscular junction . This results in enhanced signaling and alleviation of symptoms associated with conditions like myasthenia gravis .
Biochemical Pathways
The action of Pyridinium, 3-hydroxy-1-methyl-, bromide affects the cholinergic pathway. By inhibiting acetylcholinesterase, it increases the availability of acetylcholine, a key neurotransmitter in this pathway . The increased acetylcholine can then bind to more receptors, enhancing the transmission of nerve signals .
Pharmacokinetics
The pharmacokinetic properties of Pyridinium, 3-hydroxy-1-methyl-, bromide include its absorption, distribution, metabolism, and excretion (ADME). It is primarily eliminated through the kidneys . Approximately 90% of an intravenous dose is recovered in the urine within 24 hours, with unchanged Pyridinium, 3-hydroxy-1-methyl-, bromide and its main metabolite recovered in an approximately 4:1 ratio .
Result of Action
The molecular and cellular effects of Pyridinium, 3-hydroxy-1-methyl-, bromide ’s action include increased acetylcholine levels at the neuromuscular junction, leading to enhanced nerve signal transmission . This can alleviate symptoms of conditions like myasthenia gravis, which are characterized by muscle weakness and fatigue .
Action Environment
The action, efficacy, and stability of Pyridinium, 3-hydroxy-1-methyl-, bromide can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other medications or substances can potentially interact with Pyridinium, 3-hydroxy-1-methyl-, bromide, influencing its efficacy and action .
properties
IUPAC Name |
1-methylpyridin-1-ium-3-ol;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.BrH/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNRNYCXMUTXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31034-86-3 | |
Record name | 3-Hydroxy-1-methylpyridinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31034-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RO-1-5237 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031034863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163338 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridinium, 3-hydroxy-1-methyl-, bromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RO-1-5237 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25WZ9EI09G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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